molecular formula C18H13ClF3N3O2S B3722081 (2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B3722081
M. Wt: 427.8 g/mol
InChI Key: VNBQSONCTGRHRZ-NUGSKGIGSA-N
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Description

(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a chlorotrifluoromethylbenzyl group and a hydroxybenzylidene hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chlorotrifluoromethylbenzyl Group: This step involves the nucleophilic substitution of a chlorotrifluoromethylbenzyl halide with the thiazolidinone core.

    Formation of the Hydrazinylidene Moiety: This is typically done by reacting the intermediate with a hydrazine derivative, followed by condensation with a hydroxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: The chlorotrifluoromethylbenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorotrifluoromethyl group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug development. It can be screened for antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be developed into therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The chlorotrifluoromethylbenzyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxybenzylidene moiety can participate in hydrogen bonding with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Hydrazinylidene Derivatives: Compounds with similar hydrazinylidene groups but different cores.

    Chlorotrifluoromethylbenzyl Derivatives: Compounds with similar chlorotrifluoromethylbenzyl groups but different cores.

Uniqueness

What sets (2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is the combination of these three functional groups in one molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S/c19-14-6-3-12(18(20,21)22)7-11(14)8-15-16(27)24-17(28-15)25-23-9-10-1-4-13(26)5-2-10/h1-7,9,15,26H,8H2,(H,24,25,27)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQSONCTGRHRZ-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 4
(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 5
(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

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